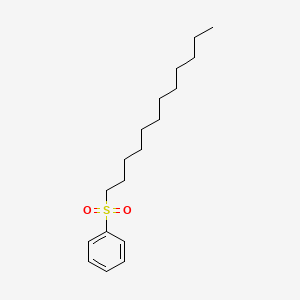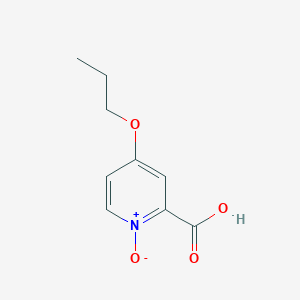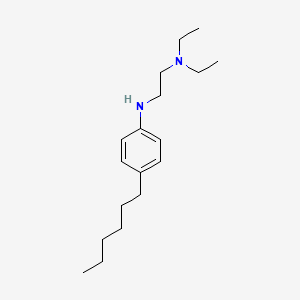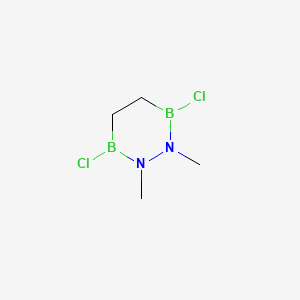![molecular formula C64H99N19O26S2 B14452685 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-81-1](/img/structure/B14452685.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tallysomycin S(sub 13b) copper complex is a derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. Tallysomycins are known for their antitumor and antimicrobial properties. The copper complexation enhances the biological activity of tallysomycin, making it a potent compound in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tallysomycin S(sub 13b) copper complex involves the fermentation of Streptoalloteichus hindustanus, a bacterium known for producing glycopeptide antibiotics. The fermentation process is followed by the addition of copper ions to form the copper complex. The reaction conditions typically include controlled pH, temperature, and aeration to optimize the yield and purity of the complex .
Industrial Production Methods: Industrial production of tallysomycin S(sub 13b) copper complex involves large-scale fermentation in bioreactors. The process includes the cultivation of Streptoalloteichus hindustanus, followed by the extraction and purification of tallysomycin. Copper ions are then introduced to form the complex, which is further purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Tallysomycin S(sub 13b) copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper ion plays a crucial role in these reactions, enhancing the reactivity and stability of the complex .
Common Reagents and Conditions: Common reagents used in the reactions of tallysomycin S(sub 13b) copper complex include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products: The major products formed from the reactions of tallysomycin S(sub 13b) copper complex include various derivatives with enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
Tallysomycin S(sub 13b) copper complex has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of tallysomycin S(sub 13b) copper complex involves the generation of reactive oxygen species (ROS) through redox reactions involving the copper ion. These ROS cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cell death. The complex targets cellular membranes and DNA, disrupting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Bleomycin: A glycopeptide antibiotic with similar antitumor properties.
Phleomycin: Another glycopeptide antibiotic with antimicrobial activity.
Zorbamycin: A member of the bleomycin family with distinct structural and functional properties.
Uniqueness of Tallysomycin S(sub 13b) Copper Complex: Tallysomycin S(sub 13b) copper complex is unique due to its enhanced reactivity and biological activity resulting from copper complexation. The presence of the copper ion not only stabilizes the complex but also enhances its ability to generate ROS, making it a potent antimicrobial and antitumor agent .
Eigenschaften
CAS-Nummer |
77368-81-1 |
|---|---|
Molekularformel |
C64H99N19O26S2 |
Molekulargewicht |
1614.7 g/mol |
IUPAC-Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C64H99N19O26S2/c1-22-9-6-7-11-83(22)12-8-10-72-54(98)30-19-110-59(76-30)31-20-111-60(77-31)47(96)58(109-61-45(94)43(92)37(67)26(5)103-61)82-56(100)39(25(4)86)78-36(89)14-32(87)24(3)75-57(101)40(80-55(99)38-23(2)51(68)81-53(79-38)28(13-35(66)88)73-15-27(65)52(69)97)48(29-16-71-21-74-29)106-63-50(44(93)41(90)33(17-84)105-63)107-62-46(95)49(108-64(70)102)42(91)34(18-85)104-62/h16,19-22,24-28,32-34,37,39-50,58,61-63,73,84-87,90-96H,6-15,17-18,65,67H2,1-5H3,(H2,66,88)(H2,69,97)(H2,70,102)(H,71,74)(H,72,98)(H,75,101)(H,78,89)(H,80,99)(H,82,100)(H2,68,79,81) |
InChI-Schlüssel |
HUELGRJSTYMPIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CCCNC(=O)C2=CSC(=N2)C3=CSC(=N3)C(C(NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)OC8C(C(C(C(O8)C)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)
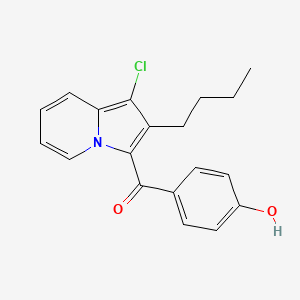
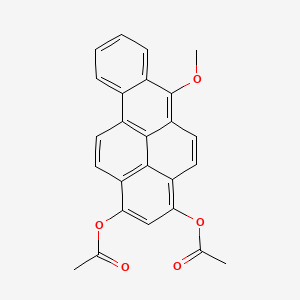
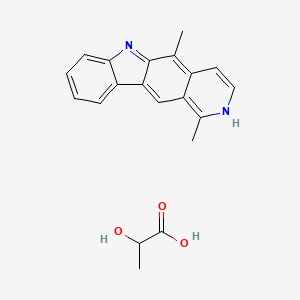
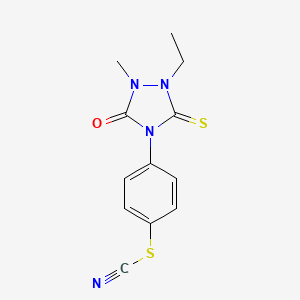
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
